5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine
Description
Overview of Azaindole Ring Systems in Academic Research
Azaindoles, or pyrrolopyridines, are bicyclic aromatic heterocycles that have garnered significant attention from academic and industrial researchers. researchgate.net They are considered "privileged structures" in medicinal chemistry and drug discovery programs. nih.gov The interest in these scaffolds stems from their role as bioisosteres of indole (B1671886), purine, and other bicyclic systems. nih.gov By replacing a carbon-hydrogen group in an indole ring with a nitrogen atom, azaindoles can offer modulated physicochemical properties such as solubility, lipophilicity, and pKa. nih.govnih.gov This can lead to improved target binding and better ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov
The 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) is the most prominent member of this family, found in several approved anti-tumor drugs. researchgate.net However, all azaindole isomers are actively researched for their potential as kinase inhibitors, anticancer agents, and modulators of various biological processes. nih.govnih.govtandfonline.com Advances in metal-catalyzed cross-coupling and C-H bond functionalization reactions have provided elegant and efficient synthetic routes to a wide array of functionalized azaindoles, further fueling research in this area. researchgate.netrsc.org
Significance of the Pyrrolo[2,3-c]pyridine Scaffold in Organic Synthesis and Drug Discovery
The pyrrolo[2,3-c]pyridine scaffold, specifically, is a key structural motif in a variety of biologically active compounds. While less common than its 7-azaindole isomer, it has demonstrated significant potential. A facile method for synthesizing substituted pyrrolo[2,3-c]pyridine-7-ones has been developed, allowing for scalable production of this scaffold for further chemical exploration. nih.govsigmaaldrich.com
Derivatives of the pyrrolo[2,3-c]pyridine core are investigated for a range of therapeutic applications. For instance, certain derivatives have been patented for their potential in treating diseases associated with the modulation of H3 receptors. google.com The fusion of the electron-rich pyrrole (B145914) ring with the electron-deficient pyridine (B92270) ring creates a unique electronic environment that allows for diverse chemical modifications and interactions with biological targets. Research has shown that compounds incorporating this scaffold can act as potent inhibitors of various protein kinases, which are crucial targets in oncology. nih.govtandfonline.com
Structural Distinctions and Isomeric Considerations within Pyrrolopyridines
Pyrrolopyridines are heterocyclic compounds formed by the fusion of a five-membered pyrrole ring and a six-membered pyridine ring. nih.gov Depending on the orientation of the rings and the position of the nitrogen atom in the pyridine ring, six distinct structural isomers exist. nih.govresearchgate.net These are also referred to as azaindoles. nih.gov
The six isomers of pyrrolopyridine are:
4-Azaindole (B1209526) (Pyrrolo[3,2-b]pyridine)
5-Azaindole (Pyrrolo[3,2-c]pyridine)
6-Azaindole (B1212597) (Pyrrolo[2,3-c]pyridine)
7-Azaindole (Pyrrolo[2,3-b]pyridine)
Pyrrolo[3,4-b]pyridine
Pyrrolo[3,4-c]pyridine nih.govmdpi.com
The subject of this article, 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine, is a derivative of the 6-azaindole isomer. Each isomer possesses a unique distribution of electron density and distinct chemical reactivity, which in turn influences its biological activity and potential as a pharmacophore. nih.gov For example, while 7-azaindole has been successfully used as a bioisostere in many bioactive molecules, it was not found to be a viable replacement for the indole ring in a class of cannabinoid receptor 1 allosteric modulators, whereas the 6-azaindole scaffold was deemed worthy of further exploration in that context. nih.gov
Interactive Table: Isomers of Pyrrolopyridine
| Isomer Name | Systematic Name |
| 4-Azaindole | 1H-Pyrrolo[3,2-b]pyridine |
| 5-Azaindole | 1H-Pyrrolo[3,2-c]pyridine |
| 6-Azaindole | 1H-Pyrrolo[2,3-c]pyridine |
| 7-Azaindole | 1H-Pyrrolo[2,3-b]pyridine |
| N/A | 1H-Pyrrolo[3,4-b]pyridine |
| N/A | 1H-Pyrrolo[3,4-c]pyridine |
Historical Context of Pyrrolo[2,3-c]pyridine Research
The study of pyrrolopyridines and their derivatives has been a subject of pharmacological and chemical research for many decades. nih.gov The structural similarity of the azaindole core to naturally occurring indole alkaloids and purines spurred early interest. Natural products containing the pyrrolopyridine scaffold, such as the antitumor alkaloid Camptothecin (which contains a related fused ring system) and Variolin B, isolated from an antarctic sponge, highlighted the biological relevance of this heterocyclic family. nih.govmdpi.com
Early synthetic efforts focused on developing methodologies to access the different isomeric scaffolds. Over the years, the development of more sophisticated synthetic techniques, particularly transition metal-catalyzed reactions, has greatly expanded the ability of chemists to synthesize and functionalize the pyrrolo[2,3-c]pyridine core and its isomers. chemrxiv.org This has led to a surge in medicinal chemistry programs aimed at exploring these scaffolds for novel therapeutic agents, with a significant number of publications and patents appearing in recent decades. researchgate.netnih.gov The continuous innovation in synthesis keeps the field active, constantly revealing new structures and potential applications. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C8H7BrN2 |
|---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
5-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H7BrN2/c1-5-3-10-7-4-11-8(9)2-6(5)7/h2-4,10H,1H3 |
InChI Key |
WPBITVZGBSUWRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=CN=C(C=C12)Br |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Reactions of 5 Bromo 3 Methyl 1h Pyrrolo 2,3 C Pyridine
Electrophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-c]pyridine Ring
The pyrrolo[2,3-c]pyridine system, like its isomer 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine), possesses an electron-rich pyrrole (B145914) ring that is the preferred site for electrophilic aromatic substitution. In the case of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine, the C2 position is the most likely site for such reactions, as the C3 position is already substituted. However, if the C2 position were unsubstituted, the C3 position is generally the most nucleophilic and reactive site on the 7-azaindole core. acs.orgresearchgate.netmdpi.com
Typical electrophilic substitution reactions include nitration and acylation. For instance, nitration of 7-azaindole can be achieved at the C3-position using nitric acid in sulfuric acid or trifluoroacetic acid. researchgate.net Friedel-Crafts acylation, for example with acetic anhydride (B1165640) in the presence of a Lewis acid like AlCl₃, also occurs selectively at the C3-position of the pyrrole ring. researchgate.net For the title compound, electrophilic attack would be directed to the available C2 position, although the reactivity may be influenced by the existing methyl group at C3.
Nucleophilic Substitution Reactions Involving the Bromo-Substituent
The bromine atom at the C5 position on the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr). The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the attack of a nucleophile. youtube.com While direct displacement of the bromo group by strong nucleophiles is possible, the reaction often requires activation, for instance, by protonation of the pyridine nitrogen under acidic conditions, which further increases the electrophilicity of the carbon bearing the bromine. enamine.net
A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromo group. For related chloro-azaindoles, microwave-assisted acid-catalyzed nucleophilic heteroaromatic substitution with aliphatic and aromatic amines has been shown to be an effective method for synthesizing amino-azaindoles. enamine.net A concerted SNAr mechanism, where the bond-making and bond-breaking occur in a single step without a stable intermediate, has also been proposed for some nucleophilic aromatic substitutions on nitrogen-containing heterocycles. nih.gov
Metal-Catalyzed Coupling Reactions for Further Functionalization
The bromo substituent at the C5 position serves as an excellent handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon, nitrogen, and oxygen-based functionalities.
Palladium-catalyzed C-C bond-forming reactions are cornerstones for the derivatization of this compound.
The Suzuki-Miyaura coupling is widely used to form biaryl structures by reacting the bromo-substituent with various aryl or heteroaryl boronic acids or their esters. nih.govchemicalbook.com These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like K₂CO₃ or K₃PO₄. enamine.netepo.org The reaction tolerates a wide range of functional groups on the boronic acid partner, allowing for significant molecular diversification. acs.org The synthesis of C5-aryl-7-azaindoles from 5-bromo-7-azaindole (B68098) demonstrates the utility of this reaction on a closely related scaffold. acs.org
The Heck coupling reaction allows for the introduction of alkenyl groups by reacting the aryl bromide with an alkene in the presence of a palladium catalyst and a base. acs.orgacs.org This method is valuable for synthesizing styrenyl and other vinyl-substituted pyrrolopyridines.
The Sonogashira coupling provides a direct route to alkynyl-substituted derivatives through the reaction of the bromo compound with a terminal alkyne. rsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govacs.org This methodology has been successfully applied to the synthesis of various alkynyl-substituted pyridines and azaindoles. nih.govrsc.org
Table 1: Exemplary Conditions for C-C Coupling Reactions on Bromo-Azaindole Scaffolds
| Reaction | Catalyst System | Base | Solvent | Temperature | Product Type | Ref |
|---|---|---|---|---|---|---|
| Suzuki | PdCl₂(PPh₃)₂ | NEt₃ | DMF | 120 °C | 5-Aryl-7-azaindole | acs.org |
| Suzuki | Pd(PPh₃)₄ / K₃PO₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 85-95 °C | 5-Aryl-pyridines | epo.org |
| Suzuki | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | Dioxane | Microwave | 3,5-Diaryl-7-azaindole | nih.gov |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT - 60 °C | Alkynyl-azaindoles | nih.gov |
| Heck | Pd(OAc)₂ / Ligand | Base | Solvent | Varies | Alkenyl-pyridines | acs.org |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds. It allows the coupling of this compound with a wide variety of primary and secondary amines, including anilines and aliphatic amines, to yield the corresponding 5-amino derivatives. nih.govelte.hu This reaction has been effectively used for the amination of various five-membered heteroaryl halides. researchgate.netbldpharm.com
Similarly, C-O coupling reactions , often referred to as Buchwald-Hartwig etherification, enable the synthesis of aryl ethers. This involves the palladium-catalyzed reaction of the bromo-substituent with alcohols or phenols. An efficient method for such C-O coupling has been developed for 7-azaindoles, highlighting the applicability to the pyrrolo[2,3-c]pyridine system. elte.hu
Table 2: Conditions for C-N and C-O Coupling Reactions
| Reaction | Catalyst/Ligand | Base | Solvent | Temperature | Product Type | Ref |
|---|---|---|---|---|---|---|
| C-N Coupling | Pd₂(dba)₃ / BINAP | NaOBuᵗ | Toluene | 80 °C | N-Aryl/Alkyl Amines | nih.gov |
| C-N Coupling | Pd precatalyst / tBuBrettPhos | Base | Solvent | Varies | Aminoimidazoles/pyrazoles | bldpharm.com |
| C-O Coupling | Pd-catalyst / Ligand | Base | Solvent | Varies | Aryl/Alkyl Ethers | elte.hu |
Oxidation and Reduction Pathways of the Pyrrolo[2,3-c]pyridine System
The pyrrolo[2,3-c]pyridine core can undergo both oxidation and reduction reactions, targeting either the heterocyclic rings or the substituents.
Oxidation can occur at several positions. The pyridine nitrogen can be oxidized to an N-oxide using reagents like meta-chloroperoxybenzoic acid (mCPBA). acs.orgresearchgate.net This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic attacks and modifying the directing effects for electrophilic substitutions. researchgate.net The methyl group at the C3 position is also a potential site for oxidation. For instance, oxidation of related methylenated 7-azaindoles to the corresponding ketone has been achieved using cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). rsc.org
Reduction reactions can also be performed. For example, catalytic hydrogenation can reduce the pyridine ring under certain conditions, leading to a pyrrolo[2,3-c]tetrahydropyridine derivative. The bromo-substituent can also be removed via reductive dehalogenation using a catalyst like palladium on carbon (Pd/C) with a hydrogen source. The synthesis of 5-bromo-7-azaindole can involve the reduction of a 5-bromo-7-azaindolin-2-one intermediate. chemicalbook.com
Functional Group Interconversions on the Methyl and Pyrrole NH Groups
The methyl and pyrrole NH groups provide additional sites for derivatization, allowing for fine-tuning of the molecule's properties. youtube.commdpi.com
The pyrrole NH group is acidic and can be readily deprotonated by a base like sodium hydride (NaH) and subsequently alkylated or acylated. researchgate.netbeilstein-journals.org N-alkylation with various alkyl halides provides access to a range of 1-substituted derivatives. mdpi.combeilstein-journals.org This substitution can be important as it can prevent the formation of hydrogen-bonded dimers and improve solubility and metabolic stability. acs.orgacs.org N-acylation, for example with acetic anhydride, is also a common transformation. researchgate.net Furthermore, the NH group can be protected with groups like tosyl (Ts) or benzenesulfonyl, which can also influence the reactivity of the heterocyclic core. nih.govsigmaaldrich.com
The methyl group at C3 is also amenable to functionalization, although this is often more challenging. It can potentially be halogenated at the benzylic-like position using radical initiators, or oxidized to an aldehyde or carboxylic acid under strong oxidizing conditions, providing further handles for chemical elaboration. Functionalization of the methyl group of 2-tert-butoxycarbonylamino-3-methylpyridine is a known synthetic step in building the azaindole ring system. researchgate.net
Reactions at the Nitrogen Heteroatoms
The nucleophilicity of the nitrogen atoms in the pyrrolopyridine ring system is a key determinant in derivatization reactions such as alkylation, arylation, and acylation. Generally, the pyrrole nitrogen (N-1) is less basic and more nucleophilic after deprotonation, while the pyridine nitrogen (N-7) is more basic and can be protonated or coordinated to Lewis acids. The regioselectivity of reactions at these two positions is often influenced by the reaction conditions, including the choice of base, solvent, and electrophile.
For related isomers like 6-bromo-1H-pyrrolo[3,2-c]pyridine, N-arylation has been successfully achieved at the pyrrole nitrogen. These reactions often employ copper(II) acetate (B1210297) and a base such as potassium carbonate in a solvent like 1,4-dioxane, reacting the pyrrolopyridine with an arylboronic acid. nih.govtandfonline.com This suggests that the N-1 position of this compound is also a likely site for such transformations.
Similarly, studies on other isomers such as 5-bromo-1H-pyrrolo[2,3-b]pyridine have demonstrated that N-alkylation can occur at the pyrrole nitrogen. rsc.org These reactions typically involve deprotonation of the N-H bond with a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF), followed by the introduction of an alkylating agent. rsc.org
While specific examples for N-acylation of the title compound are not available, general methodologies for the N-acylation of indoles and other aza-heterocycles are well-established. rsc.org These reactions can proceed using acyl chlorides or via organocatalytic methods that couple the heterocycle with aldehydes. rsc.org It is plausible that similar methods could be applied to this compound.
The table below summarizes representative N-arylation and N-alkylation reactions on closely related pyrrolopyridine isomers, which can serve as a predictive guide for the reactivity of this compound.
Table 1: Representative Reactions at Nitrogen on Related Pyrrolopyridine Scaffolds No direct research findings for this compound were available. The data presented is for isomeric and related structures to infer potential reactivity.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 6-Bromo-1H-pyrrolo[3,2-c]pyridine | 3,4,5-Trimethoxyphenylboronic acid, Cu(OAc)₂, K₂CO₃, Pyridine, 1,4-Dioxane, Microwave, 85 °C | 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Not Reported | nih.govtandfonline.com |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | NaH, 2-Fluoro-5-nitropyridine, DMF, 0 °C to 60 °C | 5-Bromo-1-(5-nitropyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine | 56% | rsc.org |
Spectroscopic and Analytical Characterization Methodologies
Advanced NMR Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound in solution.
¹H NMR: A proton NMR spectrum would be used to determine the number of different types of protons, their chemical environment, their relative numbers, and their neighboring protons. For 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine, one would expect to see distinct signals for the methyl protons, the aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings, and the N-H proton of the pyrrole. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would be crucial for assigning each proton to its specific position in the heterocycle.
¹³C NMR: A carbon-13 NMR spectrum identifies all the unique carbon atoms in the molecule. The expected spectrum for this compound would show distinct peaks for the methyl carbon, as well as for the carbon atoms composing the fused pyrrolopyridine ring system. The chemical shifts would help differentiate between carbons bonded to nitrogen, bromine, and other carbons.
2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish ¹H-¹H spin-spin couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. These 2D experiments are indispensable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms, thus verifying the 1H-pyrrolo[2,3-c]pyridine core structure, the position of the methyl group at C3, and the bromine atom at C5.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and can provide structural information through analysis of its fragmentation patterns.
Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) would be used to determine the precise mass of the molecular ion. The molecular formula of this compound is C₈H₇BrN₂. HRMS would provide a highly accurate mass measurement, which would confirm this elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) due to its two stable isotopes, ⁷⁹Br and ⁸¹Br.
Fragmentation Analysis: Electron ionization (EI-MS) or other fragmentation techniques would cause the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is a fingerprint of the molecule's structure. Analysis of the mass-to-charge ratio (m/z) of these fragments would help to confirm the presence of the methyl group and the bromopyridine moiety.
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present.
For this compound, the IR spectrum would be expected to show characteristic absorption bands (in cm⁻¹) corresponding to:
N-H stretching of the pyrrole ring (typically a broad or sharp band around 3200-3500 cm⁻¹).
C-H stretching from the aromatic rings and the methyl group (typically in the 2850-3100 cm⁻¹ region).
C=C and C=N stretching vibrations from the aromatic rings (in the 1400-1650 cm⁻¹ region).
C-N stretching vibrations.
X-ray Crystallography for Solid-State Structure Determination
If a suitable single crystal of the compound can be grown, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure in the solid state. This technique would confirm:
The exact connectivity of the atoms, verifying the 1H-pyrrolo[2,3-c]pyridine isomer.
The precise positions of the bromine and methyl substituents on the ring system.
Detailed geometric parameters such as bond lengths, bond angles, and torsion angles.
The planarity of the fused ring system.
The intermolecular interactions (e.g., hydrogen bonding, π-stacking) that dictate how the molecules pack together in the crystal lattice.
Without access to published research containing this data, no specific values or data tables can be generated for this compound.
Computational Chemistry and Theoretical Studies on 5 Bromo 3 Methyl 1h Pyrrolo 2,3 C Pyridine
Quantum Mechanical Investigations (e.g., DFT Studies)
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are widely used to determine the electronic structure of molecules, offering a balance between accuracy and computational cost. researchgate.net These calculations can elucidate various molecular properties, including orbital energies, electron distribution, and molecular geometry, which collectively define the molecule's stability and reactivity.
For 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine, DFT calculations would typically be performed using a specific functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to solve the Schrödinger equation approximately. The first step in such an investigation is to find the optimized molecular geometry, which corresponds to the lowest energy structure of the molecule.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. libretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO signifies its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.
In this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrrole (B145914) ring and the methyl group. The LUMO, conversely, would likely be concentrated on the pyridine (B92270) ring and the carbon atom attached to the electron-withdrawing bromine atom. This distribution suggests that the molecule can act as an electron donor from its pyrrole moiety and as an electron acceptor at the pyridine ring, particularly at the C-Br bond.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactive nature. These include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Global Softness (S): 1 / (2η)
Electrophilicity Index (ω): χ² / (2η)
Table 1: Hypothetical DFT-Calculated Energy Parameters and Global Reactivity Descriptors for this compound
| Parameter | Value | Unit | Significance |
| EHOMO | -6.25 | eV | Electron-donating ability |
| ELUMO | -1.10 | eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.15 | eV | Kinetic stability, reactivity |
| Ionization Potential (I) | 6.25 | eV | Energy needed to remove an electron |
| Electron Affinity (A) | 1.10 | eV | Energy released when gaining an electron |
| Electronegativity (χ) | 3.675 | eV | Electron-attracting power |
| Chemical Hardness (η) | 2.575 | eV | Resistance to change in electron distribution |
| Global Softness (S) | 0.194 | eV⁻¹ | Polarizability, reactivity |
| Electrophilicity Index (ω) | 2.618 | eV | Capacity to accept electrons |
Note: The values in this table are hypothetical and serve as illustrations of typical results from DFT calculations.
A Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MESP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue signifies areas of positive potential (electron-poor, attractive to nucleophiles). Green represents neutral potential. nih.gov
For this compound, the MESP map would be expected to show:
Negative Potential (Red): Concentrated around the pyridine nitrogen atom (N6) due to its lone pair of electrons. This is the most likely site for protonation and coordination to metal cations.
Positive Potential (Blue): Located around the hydrogen atom attached to the pyrrole nitrogen (N1-H), making it a primary hydrogen bond donor site. A region of positive potential would also be associated with the C5-Br bond, specifically the σ-hole, making the bromine atom susceptible to halogen bonding interactions.
Near-Neutral Potential (Green/Yellow): Spread across the carbon framework and the methyl group.
This visualization provides a clear and intuitive guide to the molecule's intermolecular interaction patterns. mdpi.comscispace.com
In this compound, the main contributions to the dipole moment would come from the electronegative nitrogen atoms and the bromine atom. The vector would point from the less electronegative parts of the molecule (the methyl-substituted pyrrole ring) towards the more electronegative pyridine ring and bromine atom. A significant dipole moment would suggest that the molecule is polar and likely to be soluble in polar solvents and engage in dipole-dipole interactions.
Table 2: Hypothetical Calculated Dipole Moment for this compound
| Component | Value (Debye) |
| μx | -2.15 |
| μy | 1.05 |
| μz | 0.00 |
| Total Dipole Moment (μ) | 2.39 |
Note: These values are illustrative and depend on the specific orientation of the molecule in the Cartesian coordinate system.
Prediction of Reactive Sites and Regioselectivity in Chemical Transformations
By combining insights from frontier molecular orbital analysis and MESP maps, the regioselectivity of various chemical reactions can be predicted.
Electrophilic Attack: Electrophiles will preferentially attack the electron-rich regions of the molecule. Based on the expected HOMO distribution, the most nucleophilic sites would be on the pyrrole ring, likely at the C2 or C4 positions, which are ortho and para to the pyrrole nitrogen.
Nucleophilic Attack: Nucleophiles will target the electron-deficient sites. The LUMO is likely localized on the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon atom bearing the bromine (C5). The bromine atom serves as a good leaving group.
Halogen-Metal Exchange: This reaction often shows different regioselectivity compared to cross-coupling or SNAr reactions. Studies on similar polyhalogenated heterocycles have shown that halogen-metal exchange is often governed by the shape and accessibility of higher-energy LUMOs (e.g., LUMO+1, LUMO+2) that have significant lobes extending beyond the C-Br bond. wuxiapptec.com For this compound, DFT could predict which bromine atom in a di- or tri-halogenated analogue would be more susceptible to this type of transformation.
Conformational Analysis and Tautomerism Studies
The fused bicyclic core of this compound is expected to be essentially planar, similar to the observed planarity in the crystal structure of the related 5-Bromo-1H-pyrrolo[2,3-b]pyridine. researchgate.net
A key computational question for this molecule is the potential for prototropic tautomerism. The hydrogen atom on the pyrrole nitrogen (N1) could potentially migrate to the pyridine nitrogen (N6), resulting in the 6H-pyrrolo[2,3-c]pyridine tautomer.
DFT calculations are the ideal tool to investigate this phenomenon. By calculating the total electronic energies of both the 1H and 6H tautomers, their relative stabilities can be determined. The energy difference between the tautomers reveals the equilibrium population of each form. For most neutral azaindole systems, the 1H tautomer is significantly more stable than other tautomeric forms. This is because the 1H form preserves the aromatic sextet in the pyrrole ring, a stabilizing feature that would be disrupted in the 6H tautomer. bohrium.com
Molecular Dynamics Simulations for Ligand-Target Interactions
Given that pyrrolopyridine scaffolds are common in pharmacologically active compounds, understanding how this compound might interact with a biological target is of great interest. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov
If a potential protein target were identified, a typical computational workflow would involve:
Molecular Docking: The compound would first be docked into the active site of the protein to predict its most likely binding pose and estimate its binding affinity.
MD Simulation: The resulting protein-ligand complex would be placed in a simulated physiological environment (a box of water molecules with ions). The system's trajectory would then be calculated over a period of nanoseconds to microseconds.
The MD simulation provides detailed information on:
Binding Stability: Whether the ligand remains stably bound in the active site or dissociates.
Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and π-stacking interactions that stabilize the complex, and how these interactions evolve over time.
Conformational Changes: How the ligand and the protein adapt their conformations to achieve optimal binding.
Such simulations are crucial in rational drug design for optimizing the binding affinity and specificity of lead compounds.
Structure Activity Relationship Sar Studies of Pyrrolo 2,3 C Pyridine Derivatives
Impact of Substitution Patterns on Biological Activity
There is no specific information available in the reviewed scientific literature detailing the impact of the substitution pattern of 5-bromo and 3-methyl groups on the biological activity of the 1H-pyrrolo[2,3-c]pyridine scaffold.
However, studies on related pyrrolopyridine isomers provide some general insights into the importance of substitution patterns. For instance, in the case of pyrrolo[3,2-c]pyridine derivatives, the introduction of electron-donating groups on an attached aryl ring has been shown to increase antiproliferative activities. eurekaselect.com For other related heterocyclic compounds like pyrrolo[2,3-d]pyrimidines, the presence of a bromine substituent on an attached phenyl ring was found to be favorable for antitumor activity on certain cancer cell lines. mdpi.com It is important to emphasize that these findings are on different core structures and cannot be directly extrapolated to 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine.
Role of the Bromo-Substituent in Structure-Activity Profiles
The specific role of the bromo-substituent at the 5-position of the 1H-pyrrolo[2,3-c]pyridine core in defining its structure-activity profile has not been elucidated in the available literature.
In broader studies of related heterocyclic compounds, halogen substituents can significantly influence biological activity. For example, in a series of 5-halogenated-7-azaindolin-2-one derivatives, a related scaffold, the presence of a halogen was part of the design of compounds with potent in vitro antitumor activity. nih.gov Specifically, a 5-bromo-7-azaindolin-2-one derivative was synthesized and evaluated for its anticancer properties. nih.gov In a review of pyridine (B92270) derivatives, it was noted that the presence of halogen atoms could in some cases lead to lower antiproliferative activity, indicating that the effect of a bromo substituent is highly context-dependent. nih.govresearchgate.net Without direct experimental data for this compound, the contribution of the bromo group to its biological activity remains speculative.
Influence of the Methyl Group on Biological Response
Detailed studies on the specific influence of the methyl group at the 3-position on the biological response of the 1H-pyrrolo[2,3-c]pyridine system are not available.
Effects of N-Substitution on Pyrrolo[2,3-c]pyridine Bioactivity
There is a lack of specific information in the scientific literature regarding the effects of N-substitution on the pyrrole (B145914) nitrogen of this compound and its bioactivity.
In studies of related pyrrolo[2,3-b]pyridine derivatives, N-substitution has been explored as a strategy to modulate biological activity. For instance, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides developed as PDE4B inhibitors, the pyrrole nitrogen was involved in key interactions, and modifications at this position would likely alter the binding profile. nih.gov However, without experimental data, it is not possible to predict the effect of N-substitution on the bioactivity of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolopyridine Ligands
No specific Quantitative Structure-Activity Relationship (QSAR) models have been reported in the literature for this compound or its close derivatives.
QSAR studies have been conducted on related, but structurally distinct, pyrrolopyrimidine and pyrrolo[2,3-b]pyridine scaffolds. For example, 2D and 3D-QSAR models have been developed for pyrrolo[2,3-d]pyrimidine derivatives as CDK4 inhibitors, leading to the design of new potential anticancer agents. eurekaselect.comresearchgate.netscienceopen.com Another study focused on a combined approach of molecular docking, 3D-QSAR, and molecular dynamics simulation for a series of pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors. tandfonline.com These studies demonstrate the utility of QSAR in understanding the relationship between molecular descriptors and biological activity for these classes of compounds. However, the descriptors and models from these studies are specific to the scaffolds and biological targets investigated and cannot be applied to this compound.
Investigations into the Biological Mechanisms of Action for Pyrrolo 2,3 C Pyridine Derivatives
Molecular Target Identification and Validation (e.g., Kinases, Enzymes)
Research into pyrrolopyridine derivatives has identified several molecular targets, primarily kinases and enzymes, whose inhibition can lead to therapeutic effects in oncology and virology. The following sections detail the mechanisms of action against these specific targets.
The abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical factor in the development of various tumors, making FGFR an attractive target for cancer therapy. nih.gov A series of derivatives based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent inhibitors of FGFR1, 2, and 3. nih.govrsc.org
Structure-based design strategies revealed that the 1H-pyrrolo[2,3-b]pyridine motif serves as an effective hinge-binder in the ATP-binding pocket of the receptor. nih.gov A crucial factor for enhancing inhibitory activity was the introduction of a trifluoromethyl group at the 5-position of the pyrrolopyridine ring. This substitution facilitates the formation of a key hydrogen bond with the G485 residue of FGFR, significantly improving the compound's potency. nih.gov One of the most effective compounds from this series, compound 4h , demonstrated potent and selective inhibition of FGFR isoforms. nih.gov In cellular assays, compound 4h was shown to inhibit the proliferation of 4T1 breast cancer cells, induce apoptosis, and significantly impede cell migration and invasion. nih.gov
| Target | IC₅₀ (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
| 4T1 Cell Proliferation | Data not specified in nM |
Data sourced from research on 1H-pyrrolo[2,3-b]pyridine derivatives. nih.gov
Further studies have also investigated mechanisms of acquired resistance to FGFR inhibition, identifying the HGF/MET-Pyk2 signaling axis as a potential pathway that confers resistance in lung, gastric, and bladder cancer cells. nih.gov
The protein kinase MPS1 is a critical component of the spindle assembly checkpoint and is frequently overexpressed in human cancers, particularly those with chromosomal instability. nih.gov This makes MPS1 a significant target in oncology. Researchers have developed potent and selective oral inhibitors of MPS1 based on the 1H-pyrrolo[3,2-c]pyridine scaffold. nih.gov
Through a structure-based design approach, an initial hit compound was optimized to produce compound 65 (CCT251455) . This compound is a highly potent and selective MPS1 inhibitor that demonstrates excellent correlation between its in vitro biochemical potency and its cellular activity. It effectively inhibits MPS1 autophosphorylation in cells and shows significant antiproliferative activity against cancer cell lines like HCT116. nih.gov
| Assay | IC₅₀ / GI₅₀ (μM) |
|---|---|
| MPS1 Biochemical IC₅₀ | Data not specified |
| P-MPS1 Cellular IC₅₀ | 0.04 |
| HCT116 GI₅₀ | 0.16 |
Data for the 1H-pyrrolo[3,2-c]pyridine derivative CCT251455. nih.gov
Adaptor-associated kinase 1 (AAK1) is a cellular serine-threonine kinase that plays a key role in regulating clathrin-mediated endocytosis, a pathway that many viruses exploit for entry and trafficking within host cells. nih.govcabidigitallibrary.orgresearchgate.net As such, AAK1 has emerged as a promising target for the development of broad-spectrum antiviral agents. nih.gov
Novel pyrrolo[2,3-b]pyridines (also known as 7-azaindoles) have been identified and optimized as potent AAK1 inhibitors. nih.govcabidigitallibrary.org These compounds have demonstrated significant antiviral activity against a range of RNA viruses, including Dengue virus (DENV) and Ebola virus (EBOV), both in vitro and in human primary dendritic cells. nih.govcabidigitallibrary.org The mechanism of action involves the disruption of intracellular viral trafficking. researchgate.net Further optimization of this scaffold, including the isosteric replacement of a carboxamide linker with various five-membered heterocycles, has led to the discovery of new AAK1 inhibitors with inhibitory concentrations in the low nanomolar range. nih.gov
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine-threonine kinase involved in numerous pathological conditions, including cancer, hypertension, and diabetes, by regulating processes like ion transport, cell proliferation, and apoptosis. nih.gov
While direct inhibition of SGK1 by pyrrolo[2,3-c]pyridine derivatives is not extensively documented in the provided sources, research on the structurally related 1H-pyrazolo[3,4-b]pyrazine scaffold has yielded highly potent and selective SGK1 inhibitors. nih.gov These compounds have shown nanomolar potency, even at near-physiological ATP concentrations. nih.gov In the context of cancer, SGK1 has been identified as part of a negative feedback loop. Inhibition of the PI3K pathway can lead to the activation of SGK1, which in turn phosphorylates the histone methyltransferase KMT2D. nih.gov This phosphorylation event suppresses KMT2D's function, leading to a repressive chromatin state that attenuates estrogen receptor (ER)-dependent gene expression in breast cancer. nih.gov
| Compound | SGK1 IC₅₀ (nM) at 10 μM ATP | SGK1 IC₅₀ (nM) at 500 μM ATP |
|---|---|---|
| 14b | 3.8 | 150 |
| 14d | 1.5 | 70 |
| 14k | 1.4 | 140 |
| 21a | 1.8 | 11 |
Data sourced from research on 1H-pyrazolo[3,4-b]pyrazine derivatives. nih.gov
Information regarding the specific inhibition of Enoyl-acyl Carrier Protein Reductase (InhA) by 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine or its close derivatives was not available in the consulted research. However, related heterocyclic scaffolds have been investigated for antimycobacterial properties. For instance, pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of a different mycobacterial target, ATP synthase, in Mycobacterium tuberculosis. nih.gov
Topoisomerase I is an essential enzyme that manages DNA topology during replication and transcription, making it a validated target for anticancer drugs. nih.gov While direct evidence for Topoisomerase I inhibition by pyrrolo[2,3-c]pyridine derivatives is limited in the provided literature, other related heterocyclic systems have demonstrated this activity.
A series of novel pyrazolo[4,3-f]quinoline derivatives were designed and synthesized, showing potential anticancer effects through the inhibition of Topoisomerase I/IIα. nih.gov Furthermore, studies on terbenzimidazoles have shown that the presence of a lipophilic 5-bromo substituent correlates with enhanced cytotoxicity and Topoisomerase I poisoning activity. nih.gov These findings suggest that halogenated heterocyclic compounds can be effective inhibitors of this enzyme class.
PI3K Inhibition
There is currently no available scientific literature or data to suggest that this compound acts as a PI3K inhibitor. Research on PI3K inhibition within the broader pyrrolopyridine class has been documented for other isomeric scaffolds, but not for the [2,3-c] variant.
Cellular Pathway Modulation by Pyrrolo[2,3-c]pyridine Compounds
No studies have been published detailing the effects of this compound on cancer cell proliferation or its ability to induce apoptosis. While other pyrrolopyridine derivatives have shown promise as anticancer agents, this specific compound has not been evaluated in this context. nih.govtandfonline.com For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors and demonstrated potent antitumor activities against various cancer cell lines by arresting the cell cycle and inducing apoptosis. nih.govtandfonline.com However, these findings cannot be directly extrapolated to the this compound isomer.
There is no available research on the impact of this compound on the modulation of cell migration and invasion.
Biochemical and Biophysical Characterization of Compound-Target Interactions
Due to the absence of studies identifying specific biological targets for this compound, there is no biochemical or biophysical characterization of its interactions with any protein or enzyme.
Mechanistic Studies of Antimicrobial and Antiviral Activities
The pyridine (B92270) nucleus is a well-established pharmacophore in the development of antimicrobial and antiviral agents. mdpi.commdpi.comresearchgate.net Various substituted pyrrolopyridine derivatives have been synthesized and evaluated for these properties. For example, some pyrrolo[2,3-b]quinolines have shown good antibacterial and antifungal activity. jocpr.com Additionally, derivatives of pyrrolo[3,4-c]pyridine have been investigated for their antimycobacterial and antiviral activities, including against HIV-1 integrase. nih.gov Furthermore, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as promising antiviral agents against flaviviruses like Zika and Dengue. nih.gov
However, there are no specific studies that have investigated or reported on the antimicrobial or antiviral mechanisms of This compound . The potential for this compound to exhibit such activities remains to be explored through dedicated screening and mechanistic studies.
Data Tables
Due to the lack of specific research on the biological activities of this compound, no data tables can be generated for the specified sections.
Retrosynthetic Analysis and Synthetic Route Design for 5 Bromo 3 Methyl 1h Pyrrolo 2,3 C Pyridine
Strategic Disconnections and Transformational Pathways
The retrosynthetic analysis of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine involves several potential disconnections. The most common strategies for the synthesis of the pyrrolopyridine core involve the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring.
One logical disconnection is the C-N bond and the C2-C3 bond of the pyrrole ring. This approach is based on the widely used Fischer indole (B1671886) synthesis and its variations for azaindoles. This would lead to a substituted pyridine hydrazine (B178648) and a ketone or aldehyde as precursors. However, the Fischer indole synthesis can be challenging for electron-deficient pyridine rings. chemicalbook.com
Another key disconnection strategy involves breaking the bonds forming the pyrrole ring, specifically the C3-C3a and N1-C7a bonds. This is a common approach in methods like the Larock indole synthesis, which involves the palladium-catalyzed coupling of an o-haloaniline with an alkyne. Adapting this to the 4-azaindole (B1209526) system, a primary disconnection can be made between the N1-C2 and C3-C3a bonds of the pyrrole ring. This suggests a pathway involving the cyclization of a substituted 4-aminopyridine (B3432731) precursor.
A plausible retrosynthetic pathway is the disconnection of the pyrrole ring from the pyridine core, which leads to a suitably substituted 4-aminopyridine and a synthon for the C2-C3 fragment of the pyrrole ring. For instance, a substituted 4-amino-3-halopyridine could be a key intermediate, which can then be coupled with a reagent that provides the "C2-C3" part of the pyrrole ring with the methyl group at the C3 position.
A further disconnection of the bromo and methyl groups from the parent 1H-pyrrolo[2,3-c]pyridine core is also a valid retrosynthetic approach. This would involve the synthesis of the core structure first, followed by electrophilic substitution reactions to introduce the bromo and methyl groups. However, controlling the regioselectivity of these substitutions on the pyrrolopyridine ring system can be a significant challenge.
Identification of Key Precursors and Building Blocks
Based on the strategic disconnections, several key precursors and building blocks can be identified for the synthesis of this compound.
A promising approach starts from a substituted pyridine derivative. For instance, a synthetic route analogous to the one used for 6-aryl-1H-pyrrolo[3,2-c]pyridines could be envisioned. tandfonline.comnih.gov This would involve starting with a commercially available substituted pyridine like 4-chloro-3-nitropyridine. The nitro group can be used to construct the pyrrole ring, and the chloro group can be a handle for further functionalization.
Following a strategy similar to the synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine, a key intermediate would be a substituted 4-nitropyridine. chemicalbook.com For the target molecule, a plausible precursor would be 4-chloro-3-methyl-5-nitropyridine . The nitro group can be reduced to an amino group, which can then be used to form the pyrrole ring.
Another important class of precursors are the substituted aminopyridines. A key building block could be 3-bromo-5-methylpyridin-4-amine . This precursor already contains the desired substitution pattern on the pyridine ring. The pyrrole ring can then be constructed onto this pre-functionalized core.
The table below summarizes some potential key precursors and the synthetic strategies they are associated with.
| Precursor | Associated Synthetic Strategy |
| 4-Chloro-3-methyl-5-nitropyridine | Pyrrole ring formation via reduction of the nitro group and cyclization. |
| 3-Bromo-5-methylpyridin-4-amine | Pyrrole ring annulation onto a pre-functionalized pyridine. |
| 1H-Pyrrolo[2,3-c]pyridine | Late-stage functionalization (bromination and methylation). |
| 2-Amino-3-methyl-5-bromopyridine | Isomeric starting material for 7-azaindole (B17877) synthesis, providing insights into functional group introduction. chemicalbook.com |
Evaluation of Convergent vs. Linear Synthesis Strategies
When designing the synthesis of a complex molecule like this compound, a choice has to be made between a linear and a convergent approach.
The table below compares the two strategies for the synthesis of the target compound.
| Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Sequential construction starting from a simple pyridine derivative. | Conceptually simple to plan. | Often results in lower overall yields, especially for long sequences. |
| Convergent Synthesis | Independent synthesis of pyridine and pyrrole precursors, followed by coupling. | Higher overall yields, more efficient for complex targets. | May require more complex coupling reactions and careful planning of the fragment synthesis. |
Given the complexity of the target molecule, a convergent strategy is likely to be more efficient. For example, the synthesis of a pre-functionalized pyridine like 3-bromo-5-methylpyridin-4-amine and its subsequent coupling with a reagent that forms the 3-methyl-pyrrole ring would represent a convergent approach.
Challenges and Opportunities in Retrosynthetic Planning for Poly-substituted Pyrrolopyridines
The synthesis of poly-substituted pyrrolopyridines like this compound presents several challenges, but also offers opportunities for the development of novel synthetic methodologies.
Challenges:
Regioselectivity: A major challenge is controlling the regioselectivity of the reactions, particularly during the functionalization of the pyrrolopyridine core. For instance, the bromination of 3-methyl-1H-pyrrolo[2,3-c]pyridine could potentially occur at multiple positions on both the pyridine and pyrrole rings. Achieving the desired 5-bromo substitution selectively can be difficult. The synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole highlights the importance of directing groups and carefully chosen reaction conditions to achieve high regioselectivity. acs.orgacs.org
Harsh Reaction Conditions: Some of the classical methods for indole and azaindole synthesis, such as the Fischer indole synthesis, often require harsh acidic conditions, which may not be compatible with all functional groups and can lead to side reactions. researchgate.net
Opportunities:
Modern Cross-Coupling Reactions: The development of modern transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, offers significant opportunities for the efficient and regioselective synthesis of poly-substituted pyrrolopyridines. mdpi.com These reactions can be used to construct the pyrrole ring or to introduce substituents at specific positions under relatively mild conditions. For example, a palladium-catalyzed coupling of a suitably protected 5-bromo-1H-pyrrolo[2,3-c]pyridine with a methylating agent could be a viable route to the target molecule.
C-H Activation/Functionalization: The direct functionalization of C-H bonds is an emerging area in organic synthesis that offers a more atom-economical and efficient way to introduce functional groups. The development of methods for the regioselective C-H methylation and bromination of the pyrrolo[2,3-c]pyridine core would be a significant advancement.
Flow Chemistry: The use of flow chemistry can offer advantages in terms of safety, scalability, and reaction optimization for the synthesis of heterocyclic compounds. It can allow for the use of hazardous reagents and high temperatures and pressures in a controlled manner.
Future Directions and Emerging Research Frontiers
Exploration of Novel Synthetic Methodologies for Diverse Pyrrolo[2,3-c]pyridine Analogs
The development of novel and efficient synthetic routes is paramount to expanding the chemical diversity of pyrrolo[2,3-c]pyridine analogs for drug discovery programs. While classic methods like the Bartoli and Fischer indole (B1671886) syntheses have been applied, the future lies in developing more versatile, high-yield, and regioselective strategies. nbuv.gov.ua
Recent advances have highlighted several promising avenues. The Sonogashira reaction, for instance, has been effectively used to construct the 6-azaindole (B1212597) core. nbuv.gov.uaresearchgate.net This method involves the coupling of a substituted iodopyridine with a terminal alkyne, followed by cyclization. nbuv.gov.ua Another significant area of development is the use of palladium-catalyzed annulation procedures which allow for the synthesis of polyfunctionalized azaindoles under mild conditions. nih.gov Researchers are also exploring alternative two-step approaches that can produce 2,3-unsubstituted 6-azaindoles in significantly higher yields compared to traditional methods. nbuv.gov.ua These modern strategies offer access to a wider range of derivatives that were previously difficult to synthesize, thereby broadening the scope of biological screening. rsc.org
Table 1: Emerging Synthetic Methodologies for Pyrrolo[2,3-c]pyridines
| Methodology | Description | Advantages | Reference |
|---|---|---|---|
| Two-Step Bartoli Alternative | Involves the reaction of 4-methyl-3-nitropyridines with reagents like DMFDMA followed by reductive cyclization. | Achieves significantly higher yields (up to 100%) for 2,3-unsubstituted 6-azaindoles. | nbuv.gov.ua |
| Sonogashira Coupling | Palladium-catalyzed cross-coupling of a halo-aminopyridine with a terminal alkyne, followed by intramolecular cyclization. | Allows for tandem one-pot reactions and the introduction of diverse substituents at the 2-position. | nbuv.gov.uaresearchgate.netnih.gov |
| Iron-Catalyzed Cyclization | Utilizes an iron catalyst for the cyclization of o-haloaromatic amines and terminal alkynes, often under microwave irradiation. | Employs a less toxic and more economical catalyst compared to palladium. | researchgate.net |
| DBU-Mediated Cyclization | Cyclization of ortho-(Boc-amino)alkynyl pyridines mediated by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). | Proceeds under mild conditions with high yields and tolerates a variety of functional groups. | researchgate.net |
| Zinc-Triflate Catalyzed Heteroannulation | Reaction of aminocarbazoles with propargyl alcohols catalyzed by zinc triflate. | Proceeds with good regioselectivity without the need for additional ligands or additives. | rsc.org |
Advanced Computational Design for Rational Drug Discovery and Lead Optimization
Computational chemistry is becoming an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For pyrrolo[2,3-c]pyridine derivatives, these methods are crucial for predicting their binding affinity to various biological targets, particularly protein kinases, which are implicated in diseases like cancer. researchgate.netnih.govnih.gov
Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are being employed to understand how different substituents on the pyrrolopyridine ring affect biological activity. imist.ma For example, these methods have been used to model and predict the activity of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Traf2 and Nck-interacting kinase (TNIK), a target in colorectal cancer. imist.maresearchgate.net
Molecular docking simulations provide insights into the binding modes of these inhibitors within the active sites of their target proteins. researchgate.netimist.ma This allows for the design of new analogs with improved interactions and selectivity. Furthermore, advanced techniques like free energy perturbation (FEP) have been successfully used to guide the lead optimization process, as demonstrated in the development of 7-azaindole-based HIV-1 reverse transcriptase inhibitors, leading to compounds with significantly increased potency. nih.gov
Table 2: Computational Approaches in Pyrrolo[2,3-c]pyridine Drug Discovery
| Computational Method | Application | Outcome | Reference |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Study of 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors. | Identified structural features that enhance or reduce inhibitory activity against colorectal cancer cells. | imist.maresearchgate.net |
| Molecular Docking | Elucidation of binding modes of pyrrolo[2,3-d]pyrimidine derivatives in the FAK active site. | Provided a structural basis for the rational design of more potent FAK inhibitors. | doi.org |
| Free Energy Perturbation (FEP) | Guided lead optimization of 7-azaindole (B17877) based HIV-1 reverse transcriptase inhibitors. | Resulted in a compound with a two-fold increase in potency. | nih.gov |
| Structure-Based Design | Design of novel pyrrolo[2,3-b]pyridine derivatives targeting the V600E mutant of B-RAF kinase. | Led to the synthesis of potent inhibitors with IC50 values in the nanomolar range. | nih.gov |
Development of Pyrrolo[2,3-c]pyridine-Based Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. mskcc.org By modifying the pyrrolo[2,3-c]pyridine scaffold, it is possible to create a "toolbox" of probes to investigate the function and regulation of specific proteins in their native cellular environment. mskcc.org These probes are "mutated" chemicals designed to report on or manipulate a biological state. mskcc.org
The development of such probes can take several forms. For instance, a fluorescent dye can be attached to the pyrrolo[2,3-c]pyridine core to create a fluorescent probe. These probes can be used in techniques like fluorescence microscopy and flow cytometry to visualize the localization of the target protein within cells. The related 7-azaindole scaffold has already been recognized as a novel optical probe, demonstrating the potential of this compound class in bioimaging. acs.org
Alternatively, a biotin (B1667282) tag can be appended to the scaffold, creating a probe for affinity purification-mass spectrometry. This powerful technique allows for the large-scale proteomic identification of the protein targets (and off-targets) of the parent compound. mskcc.org The development of such chemical tools based on the pyrrolo[2,3-c]pyridine core will be crucial for validating new drug targets and understanding the mechanisms of action of existing inhibitors. acs.org
Table 3: Potential Chemical Probes from the Pyrrolo[2,3-c]pyridine Scaffold
| Probe Type | Modification | Application | Biological Question Addressed |
|---|---|---|---|
| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., FITC, rhodamine). | Fluorescence microscopy, flow cytometry. | What is the subcellular localization of the target protein? |
| Biotinylated Probe | Covalent attachment of a biotin molecule. | Affinity purification, mass spectrometry (proteomics). | What proteins does the compound bind to in the cell? |
| Radiolabeled Probe | Incorporation of a radionuclide (e.g., ¹⁸F, ¹¹C). | Positron Emission Tomography (PET) imaging. | What is the in vivo distribution and target engagement of the compound? |
| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., benzophenone, diazirine). | Covalent capture of target proteins upon UV irradiation. | What is the direct binding partner of the compound in a complex mixture? |
Integration of Omics Technologies in Mechanistic Studies
To fully understand the biological impact of pyrrolo[2,3-c]pyridine derivatives, it is essential to look beyond single-target interactions and embrace a systems-level perspective. The integration of "omics" technologies—such as proteomics, transcriptomics, and metabolomics—offers a powerful approach to elucidate the complex mechanisms of action of these compounds.
Proteomics: As mentioned, chemical probes can be used with mass spectrometry to identify protein binding partners. Quantitative proteomics can further reveal how treatment with a pyrrolo[2,3-c]pyridine derivative alters the expression levels of thousands of proteins, providing a global view of the cellular response.
Transcriptomics: DNA microarrays or RNA-sequencing can be used to profile the changes in gene expression that occur in cells following treatment. This can reveal the downstream signaling pathways that are modulated by the compound, offering clues about its mechanism of action and potential resistance pathways. Studies on related pyrrolopyrimidines have shown they can induce cell cycle arrest, a process that can be deeply investigated using transcriptomics. acs.org
Metabolomics: This technology analyzes the global changes in small-molecule metabolites within a biological system. For a pyrrolo[2,3-c]pyridine-based drug candidate, metabolomics could uncover unexpected effects on cellular metabolism, which is often dysregulated in diseases like cancer.
By integrating data from these different omics platforms, researchers can build comprehensive models of how pyrrolo[2,3-c]pyridine derivatives exert their therapeutic effects, leading to a more profound understanding of their biology and potential for new therapeutic applications.
Opportunities for Sustainable Synthesis of Pyrrolo[2,3-c]pyridine Derivatives
The principles of green chemistry are increasingly influencing the synthesis of pharmacologically important molecules. For the pyrrolo[2,3-c]pyridine scaffold, there are significant opportunities to develop more sustainable and environmentally friendly synthetic processes. researchgate.net
A key area of focus is the reduction of waste and energy consumption. The use of alternative energy sources, such as microwave irradiation and ultrasound, has been shown to dramatically reduce reaction times and improve yields in the synthesis of azaindole derivatives. researchgate.netresearchgate.net These methods often lead to cleaner reactions with fewer byproducts, simplifying purification.
Another important strategy is the replacement of hazardous reagents and catalysts with more benign alternatives. For example, there is growing interest in using inexpensive and low-toxicity iron or cobalt catalysts for cross-coupling reactions, which are traditionally performed with precious metals like palladium. researchgate.net The development of one-pot and tandem reactions, where multiple synthetic steps are performed in a single reaction vessel, is also a crucial aspect of sustainable synthesis. nih.govacs.org These approaches minimize the use of solvents and reduce the number of purification steps, which are major sources of chemical waste. researchgate.net
Table 4: Green Chemistry Approaches for Pyrrolo[2,3-c]pyridine Synthesis
| Sustainable Strategy | Example Application | Environmental Benefit | Reference |
|---|---|---|---|
| Alternative Energy Sources | Microwave-assisted synthesis of C-3-substituted azaindoles. | Reduced reaction times, lower energy consumption, often higher yields. | researchgate.netresearchgate.net |
| Greener Catalysts | Use of iron(III) acetylacetonate (B107027) as a catalyst for cyclization reactions. | Replaces expensive and toxic heavy metals like palladium with an abundant, low-toxicity metal. | researchgate.net |
| One-Pot Procedures | Tandem Sonogashira coupling/intramolecular cyclization to form the 6-azaindole core in a single step. | Reduces solvent use, purification steps, and overall waste generation. | nbuv.gov.uaresearchgate.net |
| Avoiding Protecting Groups | Development of synthetic routes that do not require the use of protecting groups for the pyrrole (B145914) nitrogen. | Shortens synthetic sequences and avoids the waste associated with protection/deprotection steps. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
